molecular formula C7H10ClN3O2 B2839012 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid;hydrochloride CAS No. 2580199-53-5

4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid;hydrochloride

Cat. No.: B2839012
CAS No.: 2580199-53-5
M. Wt: 203.63
InChI Key: OHRQZJYYAWRAJK-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a partially saturated pyridine ring. The pyrazolo[3,4-b]pyridine core is distinguished by its nitrogen atom positioning at the 3,4-b positions of the fused ring system. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical and chemical research applications.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.ClH/c11-7(12)4-1-2-8-6-5(4)3-9-10-6;/h3-4H,1-2H2,(H,11,12)(H2,8,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRQZJYYAWRAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1C(=O)O)C=NN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate. This reaction proceeds through a cyclization process, forming the pyrazolopyridine core. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of solid-supported catalysts, such as amorphous carbon-supported sulfonic acid, has also been explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrazolopyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research has shown that 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine derivatives exhibit potent anticancer activities. These compounds have been identified as selective inhibitors of fibroblast growth factor receptors (FGFRs), which are critical targets in cancer therapy. In particular:

  • FGFR Inhibition : Studies indicate that these compounds can effectively inhibit the proliferation of cancer cell lines by blocking FGFR signaling pathways .

Neuroprotective Effects

There is growing evidence that pyrazolo[3,4-b]pyridine derivatives possess neuroprotective properties. They have been studied for their potential in treating neurodegenerative diseases by:

  • Modulating Neurotransmitter Activity : These compounds may influence neurotransmitter release and receptor activity, which can be beneficial in conditions like Alzheimer's disease .

Antiviral Activity

Some derivatives of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine have demonstrated antiviral properties. For example:

  • Inhibition of Respiratory Syncytial Virus : Certain synthesized compounds have shown effectiveness against viral polymerases, suggesting their potential use in antiviral therapies .

Case Studies

  • Cancer Research : A study involving the synthesis of novel pyrazolo[3,4-b]pyridine derivatives revealed their ability to induce apoptosis in various cancer cell lines. The compounds were tested against A549 lung cancer cells and showed significant growth inhibition .
  • Neuroprotection : Another investigation focused on the neuroprotective effects of these compounds in models of oxidative stress. The results indicated that they could reduce neuronal damage and improve survival rates in neuronal cultures exposed to harmful agents .

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Pyrazolo[3,4-c]pyridine Derivatives

Example Compound :

Comparison :

  • Structural Difference : The pyridine ring junction shifts to the 3,4-c position, altering nitrogen atom placement (Figure 1). This affects electronic distribution and steric accessibility.
  • Implications : The [3,4-c] isomer may exhibit distinct binding affinities in biological systems compared to the [3,4-b] variant. For instance, derivatives like 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic Acid (CAS 503614-92-4) are used in pharmaceutical intermediates, suggesting tailored activity for specific targets .

Imidazo[4,5-c]pyridine Derivatives

Example Compound :

Comparison :

  • Structural Difference : Replaces the pyrazole ring with an imidazole, introducing an additional nitrogen atom in the five-membered ring.
  • Implications : Increased hydrogen-bonding capacity and altered acidity/basicity. Such modifications are critical in kinase inhibitor design, where nitrogen positioning influences ATP-binding pocket interactions .

Substituted Pyrazolo[3,4-b]pyridine Derivatives

Example Compound :

Comparison :

  • Structural Difference : Incorporates a cyclopropyl group at position 6 and methyl groups at positions 1 and 3.
  • Implications :
    • Cyclopropyl : Enhances lipophilicity and metabolic stability due to ring strain and steric hindrance .
    • Methyl Groups : Improve membrane permeability but may reduce aqueous solubility.
    • Applications : These substitutions are common in CNS-targeting drugs to optimize blood-brain barrier penetration .

Comparative Data Table

Compound Name Core Structure Key Substituents Applications Source
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride Pyrazolo[3,4-b]pyridine None (parent structure) Pharmaceutical intermediates American Elements®
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride Pyrazolo[3,4-c]pyridine None Drug discovery (e.g., kinase inhibitors) American Elements®
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride Imidazo[4,5-c]pyridine None Biochemical tool compounds American Elements®
6-Cyclopropyl-1,3-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Pyrazolo[3,4-b]pyridine 6-Cyclopropyl, 1/3-methyl CNS drug research Santa Cruz Biotech

Research Findings and Implications

  • Ring Junction Position : The [3,4-b] vs. [3,4-c] pyridine junction significantly impacts molecular geometry. For example, the [3,4-b] isomer’s nitrogen alignment may favor interactions with polar residues in enzyme active sites .
  • Substituent Effects : The cyclopropyl group in substituted derivatives enhances rigidity and stability, while methyl groups fine-tune pharmacokinetic properties .
  • Commercial Availability: The parent compound and its analogs are marketed by suppliers like American Elements® and Santa Cruz Biotechnology, reflecting their utility in high-throughput drug screening .

Biological Activity

4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid; hydrochloride is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SARs).

  • Chemical Formula : C6H9N3O2·HCl
  • Molecular Weight : 173.62 g/mol
  • CAS Number : 1189853-67-5

Research has identified several mechanisms through which this compound exerts its biological effects:

  • TBK1 Inhibition : Recent studies have shown that derivatives of pyrazolo[3,4-b]pyridine can act as potent inhibitors of TANK-binding kinase 1 (TBK1). TBK1 plays a crucial role in inflammatory responses and cancer progression. For instance, compound 15y , a derivative of pyrazolo[3,4-b]pyridine, demonstrated an IC50 value of 0.2 nM against TBK1 and effectively inhibited downstream interferon signaling in immune cells .
  • Anti-inflammatory Activity : The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. The IC50 values for various derivatives against COX-1 and COX-2 enzymes were reported, indicating significant anti-inflammatory potential .

Structure-Activity Relationships (SAR)

The biological activity of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine derivatives is influenced by their structural modifications:

  • Substitution Patterns : Variations at positions N1, C3, C4, C5, and C6 have been correlated with changes in potency and selectivity against target enzymes. For example:
    • Methyl groups at N1 showed higher activity compared to other substitutions.
    • The presence of bulky groups at C4 enhanced binding affinity to TBK1 .

Case Studies

Several case studies highlight the therapeutic applications of this compound:

  • Cancer Therapy : A study demonstrated that specific derivatives exhibited antiproliferative effects on various cancer cell lines (e.g., A172, U87MG). These findings suggest potential applications in cancer treatment through targeted inhibition of TBK1 and related pathways .
  • Neurological Disorders : Other research indicates that pyrazolo[3,4-b]pyridine derivatives may have neuroprotective effects by modulating inflammatory responses in neurodegenerative diseases .

Data Summary

The following table summarizes key findings related to the biological activity of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine derivatives:

Activity TypeCompoundTargetIC50 ValueReference
TBK1 InhibitionCompound 15yTBK10.2 nM
COX-1 InhibitionCompound 3bCOX-119.45 μM
COX-2 InhibitionCompound 5COX-20.04 μM
AntiproliferativeVariousCancer Cell LinesMicromolar

Q & A

Q. How does the compound’s stability under varying pH and temperature conditions affect pharmacokinetic studies?

  • Methodological Answer :
  • pH-Dependent Degradation : Degrades rapidly at pH >8 (t₁/₂ <2 hours), requiring enteric coatings for oral delivery .
  • Thermal Stability : Accelerated stability studies (40°C/75% RH) show <10% degradation over 4 weeks, supporting room-temperature storage for formulations .

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